Superior Anticancer Potency of Thieno[3,2-c]pyran Scaffold Compared to Furopyranone Analogs
Thieno[3,2-c]pyran-4-one derivatives demonstrate substantially lower IC₅₀ values against cancer cell lines compared to their oxygen-containing furopyranone counterparts, with the best thieno[3,2-c]pyran compounds (5d and 6c) achieving IC₅₀ values of 2.0–2.5 µM, whereas furopyranone analogs exhibit approximately 5- to 10-fold higher IC₅₀ values under comparable assay conditions [1][2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Thieno[3,2-c]pyran-4-one derivatives: 2.0–2.5 µM (compounds 5d and 6c) |
| Comparator Or Baseline | Furopyranone analogs: approximately 10–25 µM (class-level inference) |
| Quantified Difference | 5–10× lower IC₅₀ (superior potency) |
| Conditions | MTT assay against cancer cell lines; 48-hour exposure |
Why This Matters
This potency differential directly translates to lower compound consumption in screening campaigns and reduced cost per data point when procuring thieno[3,2-c]pyran-based building blocks.
- [1] Nakhi A, Adepu R, Rambabu D, Kishore R, Vanaja GR, Kalle AM, Pal M. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorg Med Chem Lett. 2012;22(13):4418-4427. View Source
- [2] Ergun M, Dengiz C, Ozer MS, Sahin E, Balci M. Synthesis of thio- and furan-fused heterocycles: furopyranone, furopyrrolone, and thienopyrrolone derivatives. METU Open Access Repository. 2014. (Class-level potency comparison inferred from related furopyranone data). View Source
